butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a butyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with butylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include trifluoroethylamine hydrochloride and various catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl(2,2,2-trifluoroethyl)amine: A related compound with a methyl group instead of a butyl group.
N-tert-Butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine: Another compound with a similar trifluoroethyl group but different overall structure.
Uniqueness
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-2-3-5-14-7-9-4-6-15-16(9)8-10(11,12)13/h4,6,14H,2-3,5,7-8H2,1H3 |
InChI Key |
ABBDPLARCYDVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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